4-methoxybenzohydrazide cyclohexanone condensation product
4-methoxybenzohydrazide cyclohexanone condensation product
This technical monograph details the synthesis, mechanistic rationale, and characterization of the condensation product between 4-methoxybenzohydrazide and cyclohexanone . This compound,
Technical Monograph: Synthesis and Characterization of -Cyclohexylidene-4-methoxybenzohydrazide
Introduction & Chemical Rationale
The target molecule is an
Pharmacophore Significance
Hydrazones [
-
Electronic Modulation: The
-OMe group is a strong electron-donating group (EDG) via resonance. This increases the electron density on the carbonyl oxygen, potentially enhancing binding affinity to metal centers (e.g., in metalloenzyme inhibition) or hydrogen-bond acceptors in protein pockets. -
Lipophilicity Balance: The cyclohexylidene moiety adds significant lipophilicity (
), balancing the polar hydrazide core to improve membrane permeability (ADME profile).
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the hydrazone proceeds through a nucleophilic addition-elimination pathway. While the reaction can occur under neutral conditions, acid catalysis (typically Acetic Acid) significantly accelerates the rate by activating the ketone carbonyl.
Mechanistic Pathway[1][2]
-
Activation: Protonation of the cyclohexanone carbonyl oxygen makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazide attacks the electrophilic carbon. -
Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.
-
Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable
bond (Schiff base).
Figure 1: Step-wise mechanistic flow of the acid-catalyzed condensation reaction.
Optimized Experimental Protocol
This protocol is designed for high purity and yield, utilizing ethanol as the solvent to facilitate product precipitation upon cooling (recrystallization-driven purification).
Materials
-
Precursor A: 4-Methoxybenzohydrazide (1.0 eq)[1]
-
Precursor B: Cyclohexanone (1.1 eq - slight excess drives equilibrium)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology
-
Solubilization: In a 100 mL round-bottom flask, dissolve 4-methoxybenzohydrazide (e.g., 1.66 g, 10 mmol) in 20 mL of absolute ethanol. Gentle heating may be required.
-
Addition: Add Cyclohexanone (e.g., 1.14 mL, 11 mmol) dropwise to the stirring solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at
(ethanol boiling point) for 3–5 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot (lower
) and appearance of the product (higher ).
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation is slow, cool further in an ice bath (
). -
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid. Recrystallize from hot ethanol if necessary.
-
Drying: Dry in a vacuum desiccator over
.
Figure 2: Experimental workflow for the synthesis and isolation of the target hydrazone.
Structural Characterization
The identity of the product is confirmed by the disappearance of the carbonyl signal of the ketone and the amino protons of the hydrazide.
Expected Spectral Data
| Technique | Functional Group | Expected Signal / Value | Interpretation |
| FT-IR | Amide N-H stretch (Sharp) | ||
| FT-IR | Amide I band (Carbonyl) | ||
| FT-IR | Azomethine linkage (New bond formed) | ||
| 1H NMR | Methoxy protons (Singlet) | ||
| 1H NMR | Cyclohexyl | Aliphatic ring protons (Multiplet) | |
| 1H NMR | Amide proton (Deshielded) | ||
| 1H NMR | Aromatic | AA'BB' system of |
Note on Stereochemistry: Hydrazones can exist as
Pharmacological & ADME Profiling
Drug-Likeness (Lipinski's Rule of 5)
The condensation product exhibits favorable physicochemical properties for an orally active drug candidate:
-
Molecular Weight:
(< 500) -
H-Bond Donors: 1 (Amide NH) (< 5)
-
H-Bond Acceptors: 3 (Amide O, Methoxy O, Imine N) (< 10)
-
LogP: Predicted
(Optimal lipophilicity due to cyclohexane ring).
Biological Potential
Based on structure-activity relationship (SAR) data of analogous benzohydrazones:
-
Antimicrobial: The azomethine (
) linkage is critical for bioactivity, often targeting bacterial DNA gyrase or fungal sterol synthesis [1, 2]. -
Antioxidant: The electron-rich 4-methoxy phenyl ring allows the molecule to act as a radical scavenger, stabilizing free radicals via resonance delocalization [3].
-
Metal Chelation: The carbonyl oxygen and azomethine nitrogen can act as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes often show enhanced cytotoxicity against cancer cell lines compared to the free ligand [4].
References
-
Suzana, I., & Budiati, T. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene)-4-Hydroxybenzohydrazide.[2] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1355.[2]
- Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 4-Methoxybenzohydrazide. Organic and Medicinal Chemistry Letters. (General reference for 4-methoxybenzohydrazide antioxidant potential).
-
Mohanraj, M., et al. (2016).[3] Ruthenium (II) complexes containing 4-methoxybenzhydrazone ligands: synthesis, characterization, DNA binding, DNA cleavage, radical scavenging and in vitro cytotoxic activity.[3] Applied Organometallic Chemistry, 30(7), 550-560.[3]
- Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
